

Technical Whitepaper: Zolamine Hydrochloride and the Pursuit of its Crystal Structure

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Compound of Interest

Compound Name: **Zolamine**

Cat. No.: **B3343718**

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: **Zolamine** hydrochloride is a first-generation antihistamine with local anesthetic properties.^{[1][2]} A thorough understanding of its solid-state properties, particularly its single-crystal X-ray structure, is crucial for drug development, formulation, and intellectual property. Despite its synthesis being reported in 1952, the specific single-crystal structure of **Zolamine** hydrochloride does not appear to be publicly available in crystallographic databases as of late 2025. This guide provides known physicochemical data for **Zolamine** hydrochloride and outlines a comprehensive, standardized workflow for determining the crystal structure of such a pharmaceutical compound, from material acquisition to data deposition.

Physicochemical Properties of Zolamine Hydrochloride

While detailed crystallographic data is not publicly available, fundamental properties of **Zolamine** hydrochloride have been documented. These properties are essential for designing crystallization experiments.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₂ ClN ₃ OS	[3][4]
Molecular Weight	327.87 g/mol	[2][4]
Appearance	Odorless crystals (from alcohol)	[2]
Melting Point	167.5-167.8 °C	[2]
Solubility	Soluble in water	[2]
IUPAC Name	N'-(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine;hydrochloride	[3]

Experimental Workflow for Crystal Structure Determination

The determination of a novel crystal structure, such as that of **Zolamine** hydrochloride, follows a well-established experimental pipeline. This process involves obtaining a high-quality single crystal, analyzing it using X-ray diffraction, and solving the resulting data to reveal the atomic arrangement. The following diagram illustrates this standard workflow.

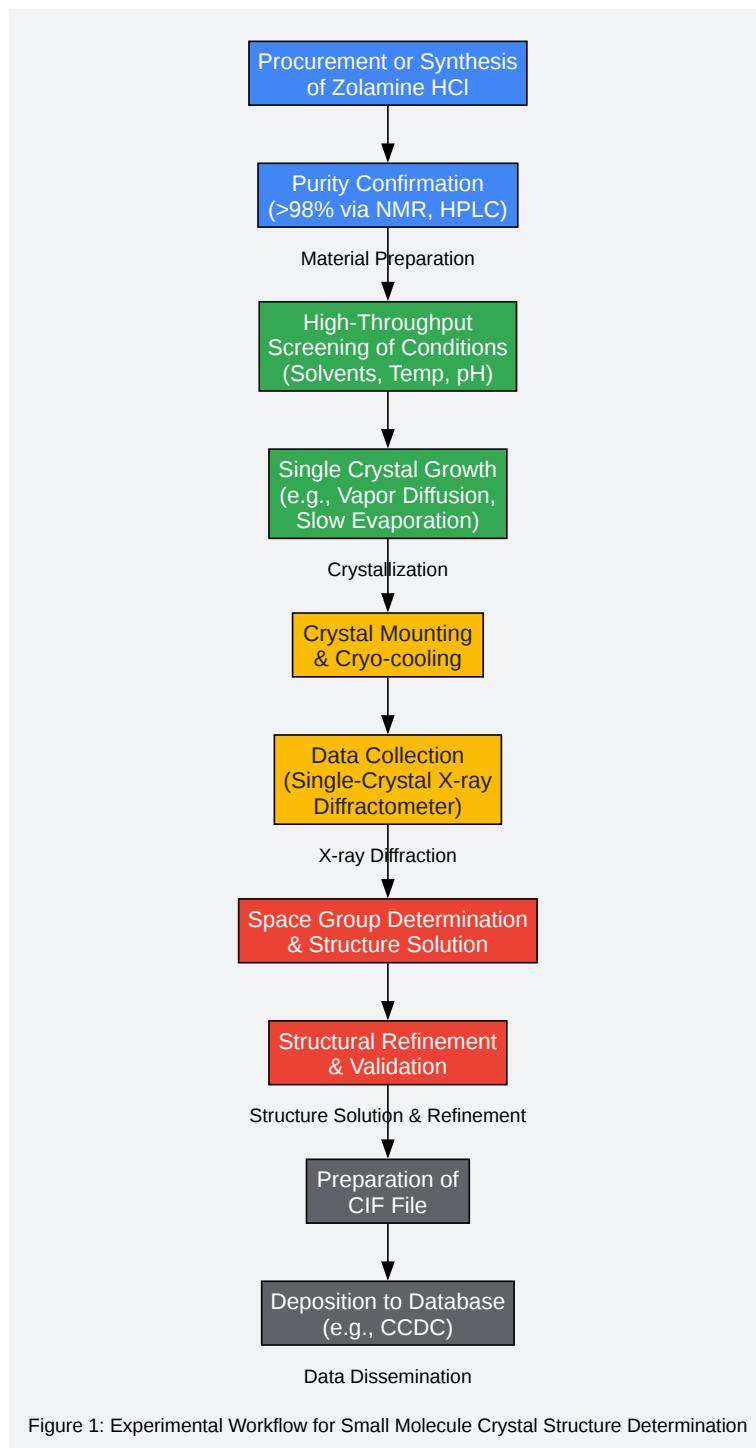


Figure 1: Experimental Workflow for Small Molecule Crystal Structure Determination

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